![molecular formula C8H8BrN3 B578807 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1253789-47-7](/img/structure/B578807.png)
6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
“6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C8H8BrN3 . It has a molecular weight of 226.08 . The compound is a pale yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrN3/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a pale yellow solid . It has a molecular weight of 226.08 . The compound’s NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra have been recorded , providing information about its structure and chemical bonds.Scientific Research Applications
Antibacterial Activity
Triazolo[4,3-a]pyridine derivatives have been tested for their antibacterial activities. For instance, certain derivatives have shown inhibitory effects against bacteria such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .
Antifungal Activity
These compounds have also been evaluated for their antifungal properties. They have shown inhibitory effects on fungi like Rhizoctonia cerealis , Helminthosporium sativum , and Fusarium graminearum , which are significant in agricultural contexts .
Insecticidal Activity
Some triazolo[4,3-a]pyridine derivatives exhibit insecticidal activity. This application is particularly relevant in pest control and protecting crops from insect damage .
Medicinal Chemistry
The intermediate compounds in the synthesis of triazolo[4,3-a]pyridine derivatives offer opportunities for the preparation of compounds relevant to medicinal chemistry. This suggests potential applications in drug discovery and development .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
This interaction could lead to changes in the targets’ function, potentially inhibiting or enhancing their roles in various biochemical processes .
Biochemical Pathways
Based on the known targets of similar compounds, it could potentially influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antifungal and insecticidal activities . Therefore, it’s plausible that 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine could have similar effects.
properties
IUPAC Name |
6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFECVJVIICFPED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735238 |
Source
|
Record name | 6-Bromo-3-ethyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1253789-47-7 |
Source
|
Record name | 6-Bromo-3-ethyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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